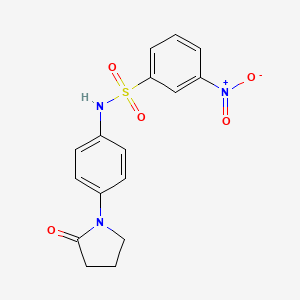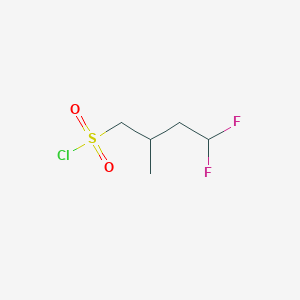
(E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a type of enzyme inhibitor that is commonly used in the treatment of type 2 diabetes mellitus. In
作用机制
(E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor works by inhibiting the activity of dipeptidyl peptidase-4 ((E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile), an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
(E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has several biochemical and physiological effects. In addition to lowering blood glucose levels, (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has also been shown to improve insulin sensitivity, reduce inflammation, and improve endothelial function. Furthermore, (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been shown to have cardioprotective effects, such as reducing the risk of cardiovascular events in patients with type 2 diabetes mellitus.
实验室实验的优点和局限性
One of the advantages of using (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor in lab experiments is its specificity for (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile. This allows researchers to study the effects of inhibiting (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile without interfering with other enzymes or processes. However, one limitation of using (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor in lab experiments is its potential toxicity. (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been shown to cause liver toxicity in animal studies, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor. One area of research is the development of more potent and selective (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitors. Another area of research is the investigation of the long-term effects of (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor on cardiovascular outcomes in patients with type 2 diabetes mellitus. Furthermore, the potential use of (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor in the treatment of other diseases such as obesity and cancer warrants further investigation.
合成方法
The synthesis of (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor involves several steps. The first step is the protection of the amino group of pyrrolidine with a Boc group. The second step is the coupling of the protected pyrrolidine with 3,4-dihydroxybenzaldehyde to form the corresponding Schiff base. The third step is the deprotection of the Boc group to obtain the free amine. The final step is the reaction of the free amine with ethyl cyanoacetate to form the desired product, (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor.
科学研究应用
(E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to be effective in lowering blood glucose levels in patients with type 2 diabetes mellitus. In addition, (E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibitor has also been studied for its potential use in the treatment of other diseases such as obesity, cardiovascular disease, and cancer.
属性
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-9-11(14(19)16-5-1-2-6-16)7-10-3-4-12(17)13(18)8-10/h3-4,7-8,17-18H,1-2,5-6H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEINYDBLLFDFC-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
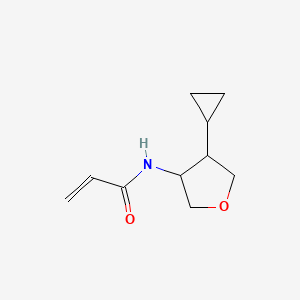
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)
![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)

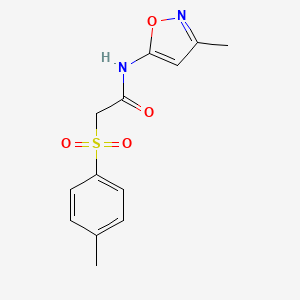
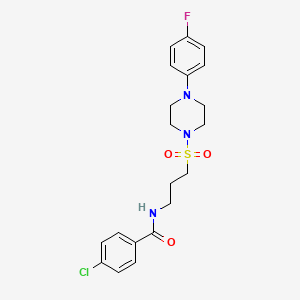
![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2871020.png)
![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)
